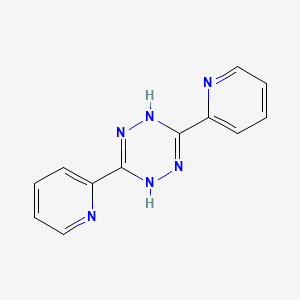

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Übersicht

Beschreibung

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is a chemical compound that may be used in the preparation of mononuclear, cyclic tetranuclear, and 1-D helical-chain Cu (II) complexes, via metal-assisted hydrolysis . It undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique. It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .

Synthesis Analysis

The synthesis of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine involves solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper-containing coordination polymers . It also reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives . A one-pot synthesis of gold nano-objects is described by simply mixing a gold salt (HAuCl4), dodecanethiol and 3,6-di-2-pyridyl-1,2,4,5-tetraazine .Molecular Structure Analysis

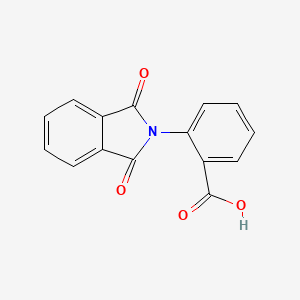

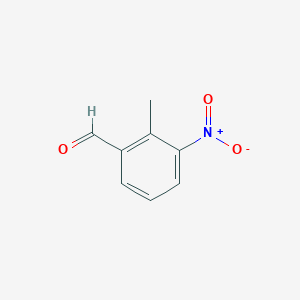

The molecular structure of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is represented by the formula C12H10N6 . The InChI key for this compound is QGNCLGGVWYZSSZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine include its reaction with fullerene C60 in a solid-state by high-speed vibration milling technique . It also acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .Physical And Chemical Properties Analysis

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is a solid at room temperature . It has a molecular weight of 238.25 . The compound has a melting point of 225 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Coordination Polymers

This compound is utilized in the synthesis of various coordination polymers. For instance, it undergoes solvothermal reactions with copper(II) salts to form copper-containing coordination polymers . These polymers have potential applications in catalysis, gas storage, and separation technologies due to their unique structural properties.

Metal-Assisted Hydrolysis

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine: is involved in metal-assisted hydrolysis to prepare mononuclear, cyclic tetranuclear, and 1-D helical-chain copper(II) complexes . These complexes are studied for their magnetic properties and potential use in magnetic resonance imaging (MRI) contrast agents.

Synthesis of Pyridazine Derivatives

The compound serves as a precursor in the synthesis of substituted 3,6-di(2-pyridyl)pyridazines through inverse electron demand Diels-Alder reactions with alkenes or alkynes . Pyridazine derivatives are of interest due to their pharmacological properties and as intermediates in organic synthesis.

Formation of Novel Cyclic Tetranuclear Zn(II) Complex

It is used in the synthesis of novel cyclic tetranuclear Zn(II) complexes . These complexes have potential applications in the field of bioinorganic chemistry, particularly as models for biological zinc sites.

Organic Electronics

Due to its electron-deficient nature, 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine can act as an electron acceptor in organic electronic devices . It could be used in the development of organic photovoltaics and light-emitting diodes (LEDs).

Chemical Sensors

The compound’s ability to form complexes with various metals makes it a candidate for use in chemical sensors . These sensors could detect the presence of specific metal ions in environmental or biological samples.

Pharmaceutical Research

As a versatile heterocyclic compound, it has potential applications in pharmaceutical research. Its derivatives could be explored for their therapeutic properties, including antiviral, antibacterial, and anticancer activities .

Material Science

The compound’s structural features make it suitable for the design of new materials with desired properties. It could be used in the development of advanced materials for coatings, adhesives, and composite materials .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine, also known as 3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine, are copper (Cu) and zinc (Zn) ions . The compound has been shown to undergo solvothermal reactions with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper-containing coordination polymers . It may also be used in the synthesis of a novel cyclic tetranuclear ZnII complex .

Mode of Action

The compound interacts with its targets through metal-assisted hydrolysis . This interaction results in the formation of mononuclear, cyclic tetranuclear, and 1-D helical-chain Cu(II) complexes . It also leads to the synthesis of novel cyclic tetranuclear ZnII complex .

Pharmacokinetics

Its solubility in water is reported to be slight , which could potentially impact its bioavailability.

Eigenschaften

IUPAC Name |

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNCLGGVWYZSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301607 | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine | |

CAS RN |

1671-86-9 | |

| Record name | NSC144936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)